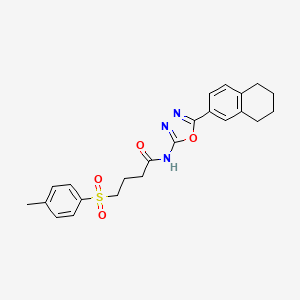

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide

Description

N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide is a synthetic 1,3,4-oxadiazole derivative characterized by a tetrahydronaphthalenyl core linked to a substituted oxadiazole ring and a 4-tosylbutanamide side chain. Its structural uniqueness lies in the tosyl (p-toluenesulfonyl) group, a bulky electron-withdrawing substituent, which distinguishes it from analogs with simpler aromatic or aliphatic substituents. This article provides a detailed comparison with structurally related compounds, focusing on synthesis, physicochemical properties, and inferred biological activities.

Properties

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-16-8-12-20(13-9-16)31(28,29)14-4-7-21(27)24-23-26-25-22(30-23)19-11-10-17-5-2-3-6-18(17)15-19/h8-13,15H,2-7,14H2,1H3,(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFICZZGGDJKEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxadiazole Derivatives

Q & A

Synthesis Optimization

Q: What methodologies are recommended for optimizing the synthesis of this compound to enhance yield and purity? A: The synthesis involves multi-step reactions, including oxadiazole ring formation and coupling with the tetrahydronaphthalene and tosylbutanamide moieties. Key strategies include:

- Stepwise synthesis : Use hydrazine hydrate and carbon disulfide for oxadiazole formation, followed by coupling with tetrahydronaphthalene derivatives .

- Reaction conditions : Control temperature (e.g., reflux for cyclization) and solvent choice (e.g., THF for LiAlH4 reductions) to minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate intermediates and final products, with HPLC monitoring to ensure >95% purity .

Structural Characterization

Q: Which analytical techniques are essential for confirming the structural integrity of this compound? A: A combination of spectroscopic and chromatographic methods is critical:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions on the oxadiazole and tetrahydronaphthalene rings .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peaks) and detect isotopic patterns .

- X-ray crystallography : For unambiguous determination of stereochemistry in crystalline derivatives .

Biological Activity Profiling

Q: How can researchers systematically evaluate the biological activity of this compound? A: Prioritize assays based on structural analogs and target hypotheses:

- Antimicrobial testing : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .

- Cancer cell viability : Screen against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC50 values with reference drugs .

- Enzyme inhibition : Test inhibition of lipoxygenase or cyclooxygenase isoforms to assess anti-inflammatory potential .

Data Contradictions in Activity

Q: How should researchers address discrepancies in biological activity data between structurally similar compounds? A: Potential causes and solutions include:

- Purity variations : Ensure ≥95% purity via HPLC and eliminate batch-to-batch variability .

- Substituent effects : Compare analogs (e.g., methyl vs. chloro groups on phenyl rings) to identify structure-activity relationships (SAR) .

- Assay conditions : Standardize protocols (e.g., pH, incubation time) across labs to reduce variability .

Mechanistic Studies

Q: What experimental approaches are used to elucidate the compound’s mechanism of action? A: Advanced methodologies include:

- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2, tubulin) using software like AutoDock .

- Enzyme kinetics : Measure Michaelis-Menten parameters to assess competitive/non-competitive inhibition .

- Cellular pathways : Use Western blotting or qPCR to evaluate effects on apoptosis-related proteins (e.g., Bcl-2, caspase-3) .

Structural Modifications for Enhanced Efficacy

Q: How do strategic modifications to the oxadiazole or tetrahydronaphthalene moieties impact pharmacological properties? A: Examples of SAR-driven modifications:

- Oxadiazole substituents : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .

- Tetrahydronaphthalene substitution : Replace hydrogen with methyl groups to improve lipophilicity and blood-brain barrier penetration .

- Tosyl group optimization : Modify the sulfonamide moiety to balance solubility and target affinity .

Stability and Degradation Analysis

Q: What protocols are recommended for assessing the compound’s stability under varying conditions? A: Key steps include:

- Forced degradation studies : Expose to heat (40–80°C), light (UV), and hydrolytic conditions (acid/base) to identify degradation products via LC-MS .

- Long-term storage : Monitor stability in DMSO or solid state (4°C vs. −20°C) over 6–12 months .

- Metabolic stability : Use liver microsome assays to predict in vivo half-life and guide prodrug design .

Comparative Analysis with Structural Analogs

Q: How does this compound compare to other oxadiazole-tetrahydronaphthalene hybrids in terms of activity and toxicity? A: Critical comparisons involve:

- Activity benchmarks : Compare IC50 values against analogs like N-(5-phenyl-1,3,4-oxadiazol-2-yl)-tetrahydronaphthalene derivatives .

- Toxicity profiling : Use zebrafish or murine models to assess acute toxicity (LD50) and organ-specific effects .

- Selectivity indices : Calculate ratios of therapeutic efficacy (e.g., cancer cell inhibition) to cytotoxicity in normal cells (e.g., HEK293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.